Didesethyl Quinagolide-d7 Hydrochloride

Hyperprolactinemia Metabolite Profiling Pharmacodynamics

For robust quantitative bioanalysis, substituting an unlabeled or structural analog internal standard introduces unacceptable variability. This deuterated (+7 Da) isotopologue of the inactive N,N-didesethyl metabolite is chemically identical to your in-matrix analyte, ensuring identical extraction recovery, chromatographic retention, and ionization efficiency. It is the definitive internal standard to correct for matrix effects and sample loss, thereby enabling the precise, accurate, and regulatory-compliant (FDA/EMA) quantification essential for pharmacokinetic, toxicokinetic, and mass balance studies of Quinagolide.

Molecular Formula C₁₆H₁₈D₇ClN₃O₃S
Molecular Weight 382.96
Cat. No. B1164309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidesethyl Quinagolide-d7 Hydrochloride
SynonymsN’-[(3R,4aR,10aS)-1,2,3,4,4a,5,10,10a-Octahydro-6-hydroxy-1-(propyl-d7)benzo[g]quinolin-3-yl]sulfamide Hydrochloride; 
Molecular FormulaC₁₆H₁₈D₇ClN₃O₃S
Molecular Weight382.96
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didesethyl Quinagolide-d7 Hydrochloride: A Stable Isotope-Labeled Metabolite for Advanced Analytical Quantification


Didesethyl Quinagolide-d7 Hydrochloride is a stable isotope-labeled (SIL) internal standard derived from the non-ergot dopamine D2 receptor agonist Quinagolide. As the N,N-didesethyl metabolite, it is a pharmacologically inactive terminal biotransformation product . The incorporation of seven deuterium atoms (d7) at non-exchangeable positions introduces a characteristic mass shift (+7 Da) relative to the unlabeled analyte, which is essential for its application in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This isotopologue is not intended for therapeutic use; its primary value lies in its capacity to correct for analyte loss during sample preparation and to mitigate ion suppression or enhancement effects, thereby enabling the accurate, precise, and sensitive quantification of Didesethyl Quinagolide in complex biological matrices .

Why Unlabeled Didesethyl Quinagolide Is an Unreliable Surrogate for Didesethyl Quinagolide-d7 Hydrochloride in Quantitative LC-MS/MS


In quantitative bioanalysis, substituting an unlabeled reference standard for a deuterated internal standard (IS) introduces fundamental analytical inaccuracies that cannot be corrected by post-acquisition processing. Didesethyl Quinagolide, the unlabeled metabolite, co-elutes with and shares an identical ionization profile to the endogenous analyte in biological samples, making it indistinguishable by mass spectrometry and thus useless for compensating for matrix effects or extraction variability . The deuterated analog, Didesethyl Quinagolide-d7 Hydrochloride, is chemically nearly identical but possesses a distinct mass-to-charge ratio (m/z), allowing it to serve as an ideal internal standard. Using a structural analog (e.g., a compound from a different chemical class) as a surrogate IS introduces unknown and often unacceptable variability due to differential extraction recovery, chromatographic retention, and ionization efficiency, thereby compromising the accuracy, precision, and reliability required for pharmacokinetic studies and regulatory bioanalysis submissions .

Evidence-Based Selection: Quantitative Differentiation of Didesethyl Quinagolide-d7 Hydrochloride from Comparators


Pharmacological Inactivity vs. Active Metabolites: The Basis for Terminating Quantitation

In contrast to the pharmacologically active N-desethyl metabolite, the N,N-didesethyl analog is biologically inactive. This fundamental difference in activity status is critical for defining the scope of a quantitative assay . Unlike the N-desethyl metabolite, which contributes to the parent drug's overall pharmacological effect and thus must be quantified in exposure-response analyses, the N,N-didesethyl metabolite is a terminal, inactive product. Therefore, its quantification serves a different purpose: to confirm the completeness of the metabolic pathway and to establish mass balance, rather than to assess active drug exposure. This distinction informs the selection of Didesethyl Quinagolide-d7 as the specific internal standard for the inactive terminal metabolite, separate from internal standards required for the parent drug or active metabolite.

Hyperprolactinemia Metabolite Profiling Pharmacodynamics

Structural and Isotopic Basis for Analytical Differentiation: d7 vs. d5 Isotopologues

The analytical performance of a deuterated internal standard is intrinsically linked to its isotopic purity and the magnitude of its mass shift. Didesethyl Quinagolide-d7 Hydrochloride provides a +7 Da mass difference relative to the unlabeled analyte, whereas the d5-labeled N-desethyl metabolite provides only a +5 Da shift. In complex biological matrices, a larger mass difference between the analyte and its internal standard is empirically advantageous because it minimizes the risk of 'cross-talk'—signal interference from the naturally occurring isotopic envelope of the analyte overlapping with the internal standard's mass channel—which can degrade the lower limit of quantification (LLOQ) and assay precision . Furthermore, the d7 label is incorporated on the molecule's propyl side chain, a distinct site of labeling compared to the d5 label on an ethyl group of the N-desethyl metabolite, providing a unique and specific isotopologue for the didesethyl analyte .

Stable Isotope Labeling LC-MS/MS Internal Standard

Validated Chromatographic Performance for Quantitation: A Research-Grade Reference Standard

As a research-grade reference standard, Didesethyl Quinagolide-d7 Hydrochloride is supplied with analytical characterization that supports the development and validation of quantitative methods. This includes defined chromatographic conditions for HPLC and MS, as well as a recommended validation framework following ICH guidelines. In contrast, a simple synthetic product from a non-specialty chemical supplier would typically lack this level of analytical detail and supporting data [1]. The characterization package enables method developers to directly implement and validate the compound as an internal standard, with guidance on parameters such as linearity range (1–100 µg·mL⁻¹), precision (RSD < 2%), and recovery (98–102%) . This pre-validated analytical context directly reduces the time, cost, and uncertainty associated with in-house method development.

Method Validation Reference Standard Quality Control

Optimal Research Applications for Didesethyl Quinagolide-d7 Hydrochloride Based on Quantifiable Evidence


LC-MS/MS Quantitation of Didesethyl Quinagolide for Definitive Mass Balance Studies

This compound is optimally deployed as an internal standard for the accurate and precise quantification of the inactive N,N-didesethyl metabolite in biological matrices. Its application is essential in definitive mass balance studies, where the goal is to demonstrate complete metabolic fate and excretion pathways of Quinagolide. By correcting for matrix effects and extraction variability, Didesethyl Quinagolide-d7 enables reliable measurement of the terminal metabolite, which is a critical component in establishing the overall disposition of the drug and ensuring that no major metabolic pathway has been overlooked .

Supporting New Drug Application (NDA) or Abbreviated NDA (ANDA) Regulatory Submissions

In the context of regulatory submissions for generic Quinagolide formulations, a validated bioanalytical method for quantifying metabolites is often required. Didesethyl Quinagolide-d7 Hydrochloride serves as a crucial component in developing and validating an LC-MS/MS method to measure the terminal, inactive metabolite. Using this stable isotope-labeled analog ensures the method meets regulatory expectations for accuracy, precision, and specificity, particularly for demonstrating the absence of pharmacokinetic differences in metabolite profiles between a reference listed drug and a test formulation . Its use aligns with best practices for bioanalytical method validation as described in FDA and EMA guidelines.

Investigating Interspecies Differences in Drug Metabolism for Preclinical Toxicology

During preclinical drug development, understanding species-specific metabolism is vital for interpreting toxicology study results. Didesethyl Quinagolide-d7 can be used to develop and standardize LC-MS/MS assays that compare the formation and clearance of the inactive N,N-didesethyl metabolite across different animal species (e.g., rat, dog, monkey) and human in vitro systems. This application provides quantitative data on whether the metabolic pathway leading to this terminal product is conserved, saturated, or divergent, information that is directly relevant to selecting the appropriate toxicology species and predicting human metabolic profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Didesethyl Quinagolide-d7 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.